

Vimirogant drug interaction comparisons

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Compound Focus: Vimirogant

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Vimirogant at a Glance

Vimirogant (VTP-43742) is a potent and selective small molecule developed as an **ROR γ t inverse agonist** [1] [2]. ROR γ t is a key transcription factor for the development and function of T-helper 17 (Th17) cells, which play a central role in autoimmune diseases by producing interleukin-17 (IL-17) [3] [4]. By inhibiting ROR γ t, **Vimirogant** aims to suppress the IL-23/Th17 axis, a validated pathway for treating autoimmune conditions like psoriasis [3] [5].

Pharmacological & Developmental Comparison

The table below summarizes how **Vimirogant** compares to other ROR γ t inhibitors that have reached clinical development. Please note that the development status for most compounds has been marked as discontinued or suspended [3] [2].

Compound Name	Mechanism	Key Potency (IC ₅₀ or K _i)	Selectivity (vs. ROR α / β)	Developmental Status
Vimirogant (VTP-43742) [1] [2]	ROR γ t inverse agonist	IC ₅₀ = 17 nM; K _i = 3.5 nM [1]	>1000-fold [1]	Discontinued (Phase II) [2]
BI 730357 [3]	ROR γ t antagonist	hPBMC IL-17 IC ₅₀ = 48 nM [3]	Information missing	Phase II [3]

Compound Name	Mechanism	Key Potency (IC ₅₀ or K _i)	Selectivity (vs. ROR α / β)	Developmental Status
GSK2981278 [3]	ROR γ t inverse agonist	Information missing	Information missing	Discontinued (Phase I/II, topical) [3]
ABBV-157 [3]	ROR γ t inverse agonist	Information missing	Information missing	Discontinued (Phase I) [3]
JTE-151 [3]	ROR γ t antagonist	Information missing	Information missing	Discontinued (Phase I) [3]
AZD-0284 [3]	ROR γ t antagonist	Information missing	Information missing	Development suspended [3]

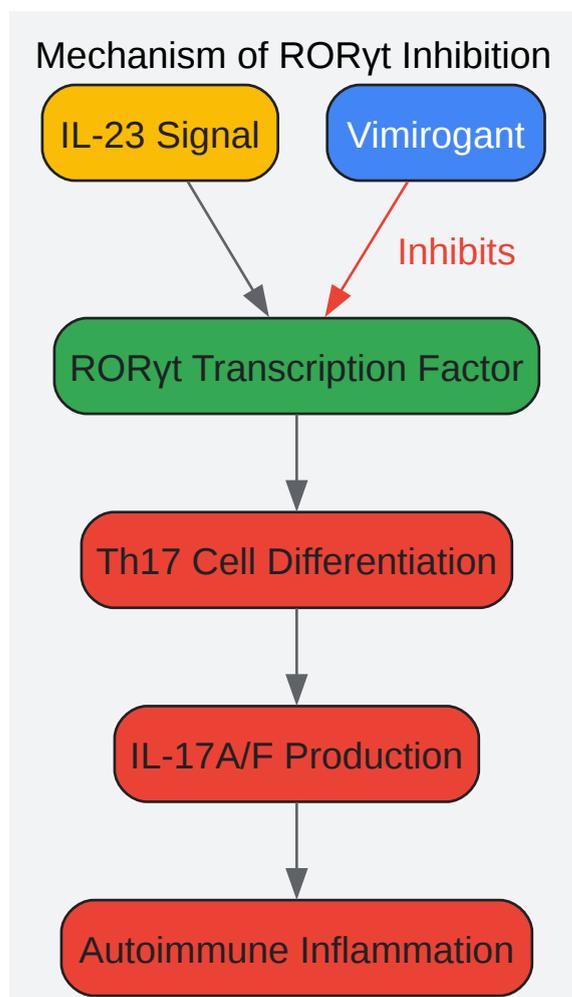
Core Experimental Protocols

The data in the table above is derived from standard industry assays used to evaluate ROR γ t inhibitors:

- **TR-FRET Cofactor Recruitment Assay:** This assay measures the compound's ability to disrupt the binding of a coactivator peptide (like SRC1-2) to the ROR γ t ligand-binding domain (LBD). It directly quantifies target engagement and is often reported as an IC₅₀ value [6].
- **IL-17A Inhibition in Human Th17 Cells:** This is a key functional assay. Human primary CD4+ T cells are differentiated into Th17 cells in vitro. The compound is added, and the concentration of IL-17A in the supernatant is measured by ELISA. The IC₅₀ from this assay reflects the compound's functional potency in a physiologically relevant human cellular system [3] [6].
- **Selectivity Profiling:** Selectivity over related nuclear receptors ROR α and ROR β is typically assessed using similar TR-FRET or binding assays configured with these isoforms. This ensures the compound is not affecting other pathways [1].

Mechanism of Action and Clinical Context

The following diagram illustrates the role of ROR γ t in the IL-23/Th17 pathway and the point of inhibition for **Vimirogant**.



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Despite promising early clinical results where it reduced disease severity in psoriasis [6], development of **Vimirogant** was discontinued after Phase II trials [2]. This reflects a broader trend, as many early RORyt inhibitors have faced developmental challenges [3]. Recent research is exploring new approaches, such as macrocyclic compounds designed for topical application, which aim to improve properties like skin permeation while minimizing systemic exposure [6].

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